molecular formula C12H16N2O4*HCl B612895 Z-D-Dap-OMe.HCl CAS No. 96192-93-7

Z-D-Dap-OMe.HCl

Cat. No.: B612895
CAS No.: 96192-93-7
M. Wt: 252,27*36,45 g/mole
InChI Key:
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Safety and Hazards

The safety data sheet indicates that Z-D-Dap-OMe.HCl has an acute toxicity, oral (Category 4), H302 . For more detailed safety information, please refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Dap-OMe.HCl involves the reaction of ®-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate with hydrochloric acid. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-D-Dap-OMe.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of Z-D-Dap-OMe.HCl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Nalpha-Z-D-2,3-diaminopropionic acid methyl ester hydrochloride
  • Methyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate

Comparison: Z-D-Dap-OMe.HCl is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOFLUKZNNTGBC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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